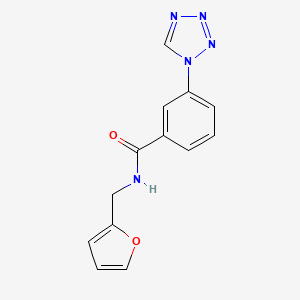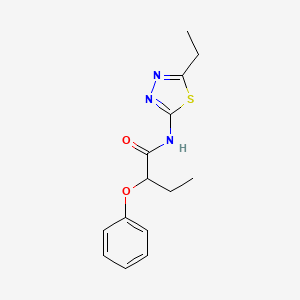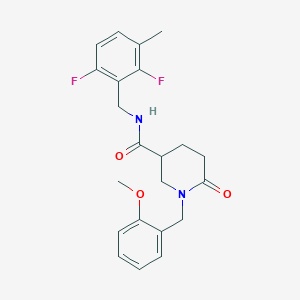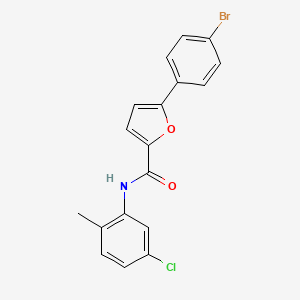![molecular formula C18H22O3 B4931689 1-isopropyl-3-[2-(3-methoxyphenoxy)ethoxy]benzene](/img/structure/B4931689.png)
1-isopropyl-3-[2-(3-methoxyphenoxy)ethoxy]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-isopropyl-3-[2-(3-methoxyphenoxy)ethoxy]benzene” is a chemical compound . It is offered by Benchchem for various applications.
Synthesis Analysis
The synthesis of such compounds often involves electrophilic substitution reactions . In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . This is followed by a second step where a proton is removed from this intermediate, yielding a substituted benzene ring .Molecular Structure Analysis
The molecular formula of “1-isopropyl-3-[2-(3-methoxyphenoxy)ethoxy]benzene” is C18H22O4 . The structure of such compounds is often analyzed using various spectroscopic techniques .Chemical Reactions Analysis
The chemical reactions of “1-isopropyl-3-[2-(3-methoxyphenoxy)ethoxy]benzene” likely involve electrophilic aromatic substitution . This is a common reaction type for aromatic compounds like benzene .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-isopropyl-3-[2-(3-methoxyphenoxy)ethoxy]benzene” would depend on its structure. Ethers, which this compound is a type of, typically have two alkyl or aryl groups bonded to an oxygen atom .Aplicaciones Científicas De Investigación
Structure: CH3−O−CH2−CH2−O−CH2−C6H4−OCH3\text{Structure: } \text{CH}_3 - \text{O} - \text{CH}_2 - \text{CH}_2 - \text{O} - \text{CH}_2 - \text{C}_6\text{H}_4 - \text{OCH}_3 Structure: CH3−O−CH2−CH2−O−CH2−C6H4−OCH3
a. Anti-Inflammatory Properties: The compound’s benzene ring and ether linkages suggest anti-inflammatory activity. Researchers explore its potential as a nonsteroidal anti-inflammatory drug (NSAID) or as an adjunct therapy for inflammatory conditions.
b. Analgesic Effects: Given its structural resemblance to NSAIDs, investigations focus on its analgesic properties. It may act via inhibition of cyclooxygenase (COX) enzymes, similar to other pain-relieving drugs.
c. Cardiovascular Health: The compound’s phenolic moiety hints at cardiovascular benefits. Studies explore its effects on blood pressure regulation, platelet aggregation, and endothelial function.
Organic Synthesis
The compound’s ether linkages and aromatic ring make it valuable in organic synthesis:
a. Benzylic Position Reactions: Due to its benzylic position, it can undergo nucleophilic substitutions or radical reactions. These transformations yield diverse products useful in organic chemistry .
Miscellaneous Applications
Beyond the above fields, consider these additional applications:
a. Flavor and Fragrance Industry: The compound’s aromatic character suggests potential as a flavor or fragrance component. Researchers explore its olfactory properties.
b. Agrochemicals: Investigations assess its pesticidal or herbicidal activity. Its unique structure may lead to novel agrochemicals.
Mecanismo De Acción
Propiedades
IUPAC Name |
1-methoxy-3-[2-(3-propan-2-ylphenoxy)ethoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O3/c1-14(2)15-6-4-8-17(12-15)20-10-11-21-18-9-5-7-16(13-18)19-3/h4-9,12-14H,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSSZSJJDLAFDDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)OCCOC2=CC=CC(=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({5-[(2,4-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(3-nitrophenyl)acetamide](/img/structure/B4931625.png)
![8,10-dibromo-2,4-dimethyl-5,6-dihydro-4H-furo[2',3':3,4]cyclohepta[1,2-b][1]benzofuran](/img/structure/B4931626.png)


![7-(3,5-dimethoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4931658.png)
![N~2~-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-ylacetyl)-L-leucinamide](/img/structure/B4931659.png)
![11-(2-nitrobenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B4931670.png)
![ethyl {2,4-dioxo-5-[3-(trifluoromethyl)benzylidene]-1,3-thiazolidin-3-yl}acetate](/img/structure/B4931681.png)
![5-{[(2-fluorophenyl)amino]methylene}-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4931684.png)


![N-(4-ethoxyphenyl)-2-[(phenylsulfonyl)amino]benzamide](/img/structure/B4931697.png)
